5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
Description
Historical Context of Nicotinamide Derivatives in Chemical Research
The development of nicotinamide derivatives traces its origins to fundamental discoveries in vitamin biochemistry during the early twentieth century. Nicotinamide itself was discovered between 1935 and 1937, establishing the foundation for subsequent derivative research. The historical significance of nicotinamide became apparent when researchers demonstrated its role as a constituent of coenzymes I and II, as shown by Warburg and Christian in their pioneering work. These early discoveries established nicotinamide as a critical component in cellular metabolism, particularly in nicotinamide adenine dinucleotide biosynthesis.
The evolution of nicotinamide derivative research has been driven by the recognition that more than 75% of drugs approved by the Food and Drug Administration contain nitrogen-containing heterocyclic moieties. This statistic underscores the fundamental importance of nitrogen heterocycles in medicinal chemistry and has motivated extensive research into structural modifications of the nicotinamide core. The historical development of these compounds reflects a systematic approach to understanding how structural changes influence chemical and biological properties. Modern research continues to build upon these historical foundations, with contemporary studies focusing on green synthesis methods and sustainable approaches to derivative preparation.
The historical context also reveals the broader significance of heterocyclic chemistry in pharmaceutical development. Early researchers recognized that nitrogen-containing heterocycles possess unique properties that make them valuable in drug design, including their ability to form hydrogen bonds and participate in various intermolecular interactions. This recognition has driven continued research into novel nicotinamide derivatives, leading to the development of compounds such as 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide that represent sophisticated examples of structure-based design.
Identification and Classification of this compound
This compound belongs to the class of organic compounds known as nicotinamides, which are characterized as heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. The compound's systematic classification places it within the broader category of nitrogen-containing heterocycles, specifically as a substituted pyridine derivative. The Chemical Abstracts Service has assigned this compound the registry number 1105675-65-7, providing a unique identifier for chemical databases and research purposes.
The compound's International Union of Pure and Applied Chemistry name is this compound, which precisely describes its structural features and substitution pattern. This naming convention follows standard organic chemistry nomenclature rules and clearly identifies the position and nature of each substituent on the nicotinamide core structure. The compound has also been assigned the Molecular Data Limited number MFCD11857623, further facilitating its identification in chemical databases.
From a chemical classification perspective, this compound represents a complex example of nicotinamide derivatization. The presence of multiple substituents, including methoxy, dimethyl, and phenyl groups, creates a compound with unique chemical properties distinct from the parent nicotinamide structure. The systematic modification of the nicotinamide scaffold demonstrates the versatility of this chemical framework and its potential for generating diverse chemical entities through targeted structural modifications.
Basic Chemical Properties and Nomenclature
The fundamental chemical properties of this compound reflect its complex molecular architecture and heterocyclic nature. The compound possesses the molecular formula C₁₅H₁₆N₂O₂, indicating the presence of fifteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms within its structure. The molecular weight has been determined to be 256.30 grams per mole, representing a moderately sized organic molecule suitable for various research applications.
The Simplified Molecular Input Line Entry System representation of this compound is COC1=CN=CC(C(=O)N(C)C2=CC=CC=C2)=C1C, which provides a linear notation for the molecular structure. This representation facilitates computer-based chemical information processing and database searches. The corresponding International Chemical Identifier string is InChI=1S/C15H16N2O2/c1-11-13(9-16-10-14(11)19-3)15(18)17(2)12-7-5-4-6-8-12/h4-10H,1-3H3, providing an alternative standardized representation.
The compound's chemical structure incorporates several distinct functional groups that contribute to its overall properties. The methoxy group (-OCH₃) at position 5 introduces electron-donating characteristics, while the dimethyl substitution on the nitrogen atom of the carboxamide group affects the compound's steric and electronic properties. The phenyl group attachment creates additional aromatic character and increases the overall molecular complexity. These structural features combine to create a compound with unique chemical properties that distinguish it from simpler nicotinamide derivatives.
Significance in Heterocyclic Chemistry Research
This compound represents a significant contribution to heterocyclic chemistry research, particularly in the context of nitrogen-containing aromatic compounds. The compound exemplifies the sophisticated level of structural modification achievable within the nicotinamide framework, demonstrating how systematic substitution can create novel chemical entities with distinct properties. Research into such derivatives contributes to our fundamental understanding of structure-activity relationships in heterocyclic chemistry and provides valuable insights into the effects of specific substitution patterns on molecular behavior.
The significance of this compound extends beyond its individual properties to encompass broader trends in heterocyclic chemistry research. Current studies indicate that nitrogen-containing heterocycles represent one of the most important classes of compounds in modern chemistry, with applications spanning pharmaceutical development, materials science, and chemical biology. The systematic study of derivatives such as this compound contributes to this knowledge base and helps researchers understand how structural modifications influence chemical and biological properties.
Contemporary research methodologies have enabled more sophisticated approaches to nicotinamide derivative synthesis and characterization. Green chemistry approaches, including the use of sustainable continuous-flow microreactors and environmentally friendly catalysts, have revolutionized the synthesis of nicotinamide derivatives. These methodological advances have made it possible to prepare compounds such as this compound more efficiently and with reduced environmental impact, reflecting the evolving priorities of modern chemical research.
The compound's role in advancing our understanding of heterocyclic chemistry is further enhanced by modern analytical techniques that enable detailed characterization of molecular properties. Advanced spectroscopic methods and computational approaches provide unprecedented insights into the electronic structure and molecular dynamics of complex heterocycles. These capabilities allow researchers to study compounds such as this compound in greater detail than ever before, contributing to a more complete understanding of their chemical behavior and potential applications.
Properties
IUPAC Name |
5-methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(9-16-10-14(11)19-3)15(18)17(2)12-7-5-4-6-8-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQINRHRYARUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)N(C)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673833 | |
| Record name | 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105675-65-7 | |
| Record name | 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide typically involves the reaction of 5-methoxy-2-nitropyridine with N,N-dimethylaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a reducing agent like hydrogen gas. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
This compound (MDPN) is a compound of increasing interest in scientific research due to its diverse applications in chemistry, biology, and medicine. This article explores its synthesis, chemical properties, and various applications, supported by case studies and data tables.
Synthetic Routes
The synthesis of MDPN typically involves the reaction of 5-methoxy-2-nitropyridine with N,N-dimethylaniline. The process is catalyzed by palladium on carbon and utilizes hydrogen gas as a reducing agent. The reaction is generally conducted at around 100°C for several hours to ensure complete conversion.
Chemical Characteristics
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.31 g/mol
- Structure : MDPN features a methoxy group and dimethyl substitutions on the phenyl ring, contributing to its unique chemical reactivity and stability .
Chemistry
MDPN serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to form corresponding oxides.
- Reduction : Utilizing lithium aluminum hydride for producing amines and alcohols.
- Substitution Reactions : Where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Biological Research
MDPN has been investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that MDPN exhibits antimicrobial effects, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Research indicates that MDPN may possess anticancer properties, warranting further exploration in cancer therapy .
Medical Applications
MDPN is being explored for therapeutic effects in various medical conditions:
- Pain Management : As a potential agonist for trace amine-associated receptor 1 (TAAR1), MDPN may have implications in treating chronic pain and other neurological disorders .
- Neurological Disorders : The activation of TAAR1 has been linked to anxiolytic and antipsychotic effects, suggesting that MDPN could play a role in managing conditions like schizophrenia and depression .
Industrial Applications
In industrial settings, MDPN is utilized in developing new materials and chemical processes. Its stability and reactivity make it an attractive candidate for various applications in material science .
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of MDPN exhibited significant antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The results showed effective inhibition zones comparable to established antibiotics.
Case Study 2: Anticancer Research
In vivo studies involving murine models revealed that MDPN derivatives could inhibit tumor growth significantly. The mechanism was attributed to the modulation of oxidative stress pathways, showcasing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nicotinamide Derivatives
Nicotinamide derivatives often serve as scaffolds for drug development due to their metabolic stability and hydrogen-bonding capabilities. Below is a comparison with structurally related compounds:
Key Observations :
- Substituent Impact : The 5-methoxy group in the target compound may enhance metabolic stability compared to nitro or fluorine-containing analogs, which are more reactive .
- N-Phenyl vs.
Tryptamine Derivatives
Key Observations :
- Receptor Specificity : Tryptamines target serotonin receptors due to their indole core, whereas nicotinamides lack this moiety, suggesting divergent biological targets.
- Metabolism : Unlike 5-MeO-DMT, which is metabolized by CYP2D6 and MAO, nicotinamides are typically processed via hepatic glucuronidation or esterases .
Biological Activity
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide (MDPN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDPN is characterized by the following chemical structure:
- Molecular Formula: C13H14N2O2
- Molecular Weight: 230.26 g/mol
The compound features a methoxy group and dimethyl substitutions on the phenyl ring, which are believed to enhance its stability and reactivity compared to similar compounds.
The biological activity of MDPN is primarily attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may exert its effects by:
- Binding to Receptors: MDPN is thought to interact with various receptors involved in cellular signaling pathways.
- Modulating Oxidative Stress: It may influence oxidative stress responses, which are critical in various disease processes.
- Influencing Inflammatory Responses: The compound has been implicated in modulating inflammation, potentially offering therapeutic benefits in inflammatory diseases.
Biological Activities
MDPN has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that MDPN exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
MDPN's anticancer potential has been explored through various studies. It has demonstrated cytotoxic effects on cancer cell lines, including breast cancer (MCF7) and colorectal cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation highlights its promise as a therapeutic candidate .
Case Studies
- Cytotoxicity Assays: In studies involving different colon cancer cell lines, MDPN showed significant cytotoxicity, with IC50 values indicating potent activity against cancer cells. For instance, compounds similar to MDPN were tested and reported IC50 values as low as 0.32 μM in HT29 cells .
- In Vivo Efficacy: Animal model studies have demonstrated that MDPN can effectively reduce tumor growth without significant toxicity, providing evidence for its safety profile in therapeutic applications .
Comparative Analysis with Similar Compounds
MDPN's unique structural features set it apart from other nicotinamide derivatives. A comparison table of MDPN with related compounds is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Receptor binding; oxidative stress modulation |
| N-Phenylnicotinamide | Moderate | Moderate | Similar mechanism but less potent |
| 4-Iodo-5-methoxy-N-phenylnicotinamide | Yes | Limited | Different receptor interactions |
Q & A
Q. What synthetic routes are recommended for preparing 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide, and how can its purity be validated?
- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or coupling reactions using nicotinic acid derivatives. For example, react 5-methoxynicotinic acid with thionyl chloride to form the acyl chloride, followed by reaction with N,4-dimethyl-N-phenylamine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via -NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons between 6.5–8.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and select transitions for quantification (e.g., precursor ion m/z 281.1 → product ion m/z 154.0). Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma/serum samples. Reference the protocol by Shen et al. (2010) for 5-MeO-DMT analysis as a methodological template .
Q. How should researchers design initial pharmacological screens to assess this compound’s bioactivity?
- Methodological Answer : Conduct in vitro assays targeting receptors with structural relevance, such as serotonin (5-HT) or nicotinic acetylcholine receptors. Use competitive binding assays (e.g., -ketanserin for 5-HT2A) and functional assays (e.g., calcium flux or cAMP modulation). Include positive controls (e.g., serotonin for 5-HT receptors) and negative controls (vehicle-only wells). Dose-response curves (1 nM–10 µM) will determine EC50/IC50 values .
Advanced Research Questions
Q. How can metabolic pathways and pharmacokinetics of this compound be systematically studied?
- Methodological Answer : Administer the compound to rodents (e.g., 10 mg/kg i.v. and p.o.) and collect serial blood samples. Quantify parent compound and metabolites (e.g., O-demethylated or hydroxylated derivatives) using LC-MS/MS. Perform nonlinear pharmacokinetic modeling (e.g., two-compartment model) to estimate parameters like , , and bioavailability. Investigate enzyme involvement via microsomal incubation (CYP450 isoforms) with NADPH cofactor .
Q. What experimental strategies resolve contradictions in receptor binding data (e.g., conflicting affinity values across studies)?
- Methodological Answer : Replicate assays under standardized conditions (e.g., buffer pH, temperature). Test for allosteric modulation using Schild regression analysis. Cross-validate with functional assays (e.g., GTPγS binding for G-protein coupling). If discrepancies persist, use computational docking to probe binding site interactions (e.g., AutoDock Vina with 5-HT2A crystal structures) .
Q. How can neuropharmacological effects (e.g., neurogenesis or synaptic plasticity) be evaluated for this compound?
- Methodological Answer : Use transgenic mice (e.g., Nestin-GFP) to track hippocampal neurogenesis via immunohistochemistry (BrdU/NeuN co-labeling). Assess synaptic plasticity using electrophysiology (e.g., long-term potentiation in CA1 neurons). Pair with behavioral tests (e.g., Morris water maze) to correlate cellular changes with cognitive outcomes. Reference neurogenesis protocols from psychedelic studies on 5-MeO-DMT as a framework .
Methodological Notes
- Safety Protocols : Follow guidelines in the Safety Data Sheet (SDS) for handling (e.g., PPE, fume hoods) and emergency procedures (e.g., eye irrigation, 24-hour contact for spills) .
- Data Reproducibility : Use NIST-validated reference standards and publish raw spectral data (NMR, HRMS) to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
